molecular formula C10H11BrN2O2 B7513339 N-(4-bromophenyl)-2-acetamidoacetamide

N-(4-bromophenyl)-2-acetamidoacetamide

Cat. No.: B7513339
M. Wt: 271.11 g/mol
InChI Key: JBJCKNBNYPUAIV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-acetamidoacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamidoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-acetamidoacetamide typically involves the reaction of 4-bromoaniline with acetic anhydride to form N-(4-bromophenyl)acetamide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-acetamidoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bonds can be hydrolyzed to yield the corresponding acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activity

Recent studies have highlighted the potential of N-(4-bromophenyl)-2-acetamidoacetamide derivatives as antimicrobial and anticancer agents. For instance, molecular docking studies have shown that these compounds can effectively bind to target proteins, indicating their potential efficacy in drug design. Research involving derivatives of this compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

In a specific study, synthesized derivatives were tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited significant anticancer activity, suggesting that modifications to the acetamidoacetamide structure could enhance biological efficacy .

Analytical Chemistry Applications

Separation Techniques

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A method employing a Newcrom R1 HPLC column has been developed for the separation of this compound under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry applications. This technique allows for the isolation of impurities and is scalable for preparative separation, making it suitable for pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: A simpler analog lacking the acetamidoacetamide group.

    N-(4-bromophenyl)-2-chloroacetamide: A related compound with a chloro group instead of an acetamido group.

Uniqueness

N-(4-bromophenyl)-2-acetamidoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from its simpler analogs .

Properties

IUPAC Name

2-acetamido-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-7(14)12-6-10(15)13-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJCKNBNYPUAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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